REACTION_CXSMILES
|
[CH2:1]([NH:6][C:7]([NH2:9])=[O:8])[C:2]([CH3:5])([CH3:4])[CH3:3].[C:10]([CH2:12][C:13](OCC)=[O:14])#[N:11]>CC[O-].[Na+]>[NH2:11][C:10]1[N:6]([CH2:1][C:2]([CH3:5])([CH3:4])[CH3:3])[C:7](=[O:8])[NH:9][C:13](=[O:14])[CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)NC(=O)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
the residue treated with water (100 ml)
|
Type
|
CUSTOM
|
Details
|
to form a colorless precipitate
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC(NC(N1CC(C)(C)C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |